molecular formula C21H13Br2NO B3027796 (S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole CAS No. 1392102-38-3

(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

Cat. No.: B3027796
CAS No.: 1392102-38-3
M. Wt: 455.1
InChI Key: KPQPIDWSRMFMHO-UHFFFAOYSA-N
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Description

(S)-3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole (CAS: 1392102-38-3) is a chiral heterocyclic compound with the molecular formula C₂₁H₁₃Br₂NO and a molecular weight of 452.94 g/mol. It features a fused benzoxazinoindole scaffold substituted with bromine atoms at positions 3 and 10 and a phenyl group at position 4. This compound is primarily used as a pharmaceutical intermediate, notably in the synthesis of Elbasvir, a hepatitis C virus NS5A inhibitor . Its synthesis involves photoredox-catalyzed dehydrogenation of a dihydro precursor (e.g., (6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole) under blue LED irradiation, achieving high enantiomeric excess (99.8% ee) and yield (84.5%) .

Properties

IUPAC Name

(6S)-3,10-dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Br2NO/c22-15-7-9-18-14(10-15)11-19-17-8-6-16(23)12-20(17)25-21(24(18)19)13-4-2-1-3-5-13/h1-12,21H/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQPIDWSRMFMHO-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2N3C4=C(C=C(C=C4)Br)C=C3C5=C(O2)C=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2N3C4=C(C=C(C=C4)Br)C=C3C5=C(O2)C=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188112
Record name (6S)-3,10-Dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine
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Molecular Weight

455.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392102-38-3
Record name (6S)-3,10-Dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine
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Record name (6S)-3,10-Dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-3,10-dibromo-6-phenylindolo[1,2-c][1,3]benzoxazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the oxazine ring. The dibromo substitution is usually achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions. The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and reagents are chosen to minimize costs and environmental impact, ensuring the process is both economically and ecologically sustainable .

Chemical Reactions Analysis

Types of Reactions

(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce the corresponding dihydro derivatives. Substitution reactions typically result in the replacement of bromine atoms with the nucleophile .

Mechanism of Action

The mechanism of action of (S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is highlighted through comparisons with related heterocycles:

Structural Analogues

Compound Name Key Structural Differences Applications/Properties Reference
(6S,12aR)-3,10-Dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole Non-aromatic 12,12a-dihydro scaffold Precursor to the target compound; undergoes photoredox-catalyzed dehydrogenation .
MK-8876 (Pyrido[2',3':5,6][1,3]oxazino[3,4-a]indole derivative) Pyrido ring replaces benzo ring CCR1 antagonist; synthesized via Suzuki-Miyaura coupling .
Naphth[1',2':5,6][1,3]oxazino[3,2-c][1,3]benzoxazine Naphthalene fused with benzoxazine Studied for conformational stability; synthesized via Mannich reaction .
(S)-3,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-phenyl-6H-benzo[5,6][1,3]oxazino... Bromines replaced with boronate esters Intermediate for cross-coupling reactions .

Physicochemical Properties

Property Target Compound Dihydro Precursor MK-8876
Molecular Weight 452.94 g/mol 455.96 g/mol (deuterated) ~614.62 g/mol (MK-8876)
Aromaticity Fully aromatic Non-aromatic (dihydro ring) Fully aromatic
Key NMR Signals δ 7.79 (d, J = 1.9 Hz, 1H) δ 4.25 (d, J = 8.9 Hz, 1H) Not reported
Stability Room temperature-stable Sensitive to oxidation Likely stable under inert conditions

Biological Activity

(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound is categorized under oxazinoindoles and has garnered attention in medicinal chemistry due to its promising pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C21H13Br2NO
  • Molecular Weight : 455.14 g/mol
  • CAS Number : 1392102-38-3
  • Synonyms : Elbasvir N-1, (6S)-3,10-Dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine
PropertyValue
Boiling Point606.8 ± 55.0 °C (Predicted)
Density1.68 ± 0.1 g/cm³ (Predicted)
EINECS813-156-7

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It is believed to bind to various enzymes and receptors, thereby altering their activity and leading to diverse biological effects.

Pharmacological Studies

Recent studies have evaluated the compound's potential as a therapeutic agent. For instance:

  • Inhibition of Carbonic Anhydrase : Research indicates that derivatives of oxazinoindoles exhibit significant inhibitory activity against carbonic anhydrase isoforms, particularly hCA II and hCA IX. The compound's structure allows it to interact effectively with these enzymes, which play critical roles in physiological processes such as acid-base balance and respiration .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. This is attributed to their ability to interfere with cellular signaling pathways .

Case Study 1: Inhibition Profile Against Carbonic Anhydrases

A study conducted on various oxazinoindole derivatives demonstrated that specific substitutions at the indole ring significantly enhanced their inhibitory potency against carbonic anhydrase isoforms. The most potent derivative showed a Ki value of 7.7 nM against hCA II .

Case Study 2: Antitumor Activity

In vitro assays using cancer cell lines revealed that certain derivatives exhibited cytotoxic effects at nanomolar concentrations. These findings suggest that this compound could serve as a lead compound for developing new anticancer drugs .

Table 2: Biological Activity Summary of Related Compounds

CompoundTargetKi Value (nM)Activity Description
Compound AhCA II7.7Potent inhibitor
Compound BhCA IX34.9Moderate inhibitor
Compound CCancer Cell Lines<100Cytotoxic effects observed

Q & A

Q. What are the established synthetic routes for (S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole?

The compound is synthesized via photoredox-catalyzed dehydrogenation of its dihydro precursor. Key steps include:

  • Photoredox catalysis : Ir(dF-CF3-ppy)₂(dtbpy) (0.1 mol%) under blue LED irradiation (λmax 440 nm) in a flow reactor at -5°C .
  • Oxidant : tert-Butylperoxybenzoate (2.0 equiv) in N,N-dimethylacetamide (4 volumes) .
  • Workup : Quenching with Na₂SO₃ and LiOH, followed by sequential washing with DMA/water, water, and IPA to isolate the product (84.5% isolated yield, 99.8% ee) .

Q. How is the compound characterized post-synthesis?

Comprehensive spectroscopic and analytical methods are employed:

  • NMR : ¹H and ¹³C NMR (CDCl₃ or C₆D₆) confirm regiochemistry and stereochemistry. For example, ¹H NMR signals at δ 7.79 (d, J = 1.9 Hz) and δ 6.72 (d, J = 8.7 Hz) indicate aromatic protons .
  • HRMS : Validates molecular weight (e.g., calculated m/z 452.93639 for C₂₁H₁₃Br₂NO) .
  • IR : Peaks at 1605 cm⁻¹ (C=C stretching) and 1216 cm⁻¹ (C-O) confirm structural motifs .

Q. What role does the Ir catalyst play in the synthesis?

The Ir-based photoredox catalyst facilitates single-electron transfer (SET) to activate the dihydro precursor, enabling dehydrogenation. The catalyst’s absorption at 440 nm aligns with blue LED irradiation, ensuring efficient energy transfer .

Advanced Research Questions

Q. How can researchers optimize photoredox-catalyzed dehydrogenation for higher yields or enantiomeric excess?

Key optimization parameters include:

  • Residence time : 60 min in a flow reactor (150 mL internal volume, 2.5 mL/min flow rate) to balance conversion (98.5%) and product stability .
  • Temperature control : Maintaining -5°C minimizes side reactions (e.g., overoxidation) .
  • Catalyst screening : Alternative catalysts (e.g., Ru-based) may alter redox potentials, though Ir complexes are preferred for their narrow emission spectra .

Q. What computational methods validate the compound’s geometry and electronic structure?

Density Functional Theory (DFT) at the UB3LYP/6-311+g(d,p) level optimizes ground-state geometry and calculates frontier molecular orbitals. These studies predict:

  • Planar aromatic systems : Benzene and indole rings contribute to π-conjugation .
  • Steric effects : The phenyl group at C6 influences dihedral angles, affecting reactivity .

Q. How can stereochemical challenges in synthesis be addressed?

  • Chiral pool strategy : Use enantiopure precursors (e.g., (R)-5-bromo-2-(5-bromoindolin-2-yl)phenol) to control stereochemistry .
  • Deuterium labeling : Isotopic substitution (e.g., benzaldehyde-α-d1) tracks stereochemical integrity during cyclization, as shown in ¹H NMR analysis of deuterated intermediates .

Q. What mechanistic insights can isotopic labeling provide for dehydrogenation?

Deuterium labeling at the benzylic position (C6) reveals:

  • Kinetic isotope effects (KIE) : Slower dehydrogenation rates in deuterated analogs suggest hydrogen abstraction as the rate-limiting step .
  • Reaction pathway validation : Retention of deuterium in the product confirms a non-radical mechanism .

Q. How do substituents (e.g., bromine, phenyl) influence photophysical properties?

  • Bromine : Heavy atom effect enhances spin-orbit coupling, potentially increasing intersystem crossing (ISC) efficiency for photoredox applications .
  • Phenyl group : Electron-withdrawing effects stabilize the oxidized intermediate, as evidenced by redox potentials in cyclic voltammetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
Reactant of Route 2
Reactant of Route 2
(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

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